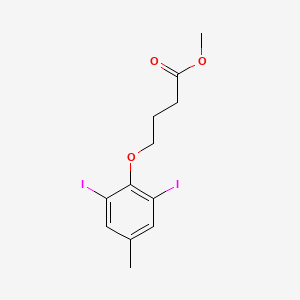![molecular formula C25H16N2 B12535613 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the fusion of a phenanthrene moiety with a pyridoindole structure
Méthodes De Préparation
The synthesis of 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method includes the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at elevated temperatures can yield pyridoindole esters . Another approach involves the intramolecular cyclization of pyridyldiphenylmethane in the presence of iron chlorides in xylene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Applications De Recherche Scientifique
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Industry: Its unique fluorescent properties are exploited in the development of organic luminescent materials.
Mécanisme D'action
The mechanism by which 1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition . Molecular docking studies have shown that this compound can fit into the active sites of various enzymes, influencing their activity .
Comparaison Avec Des Composés Similaires
1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds such as:
3-(Phenanthren-9-yl)-1H-indole-2-carboxylic acid: This compound also features a phenanthrene moiety but differs in its functional groups and overall structure.
Pyrido[1,2-a]indoles: These compounds share a similar pyridoindole core but differ in the substitution patterns and biological activities.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H16N2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-phenanthren-9-yl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H16N2/c1-2-8-17-16(7-1)15-22(19-10-4-3-9-18(17)19)24-25-21(13-14-26-24)20-11-5-6-12-23(20)27-25/h1-15,27H |
Clé InChI |
HSSXITWJRUGOGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=NC=CC5=C4NC6=CC=CC=C56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


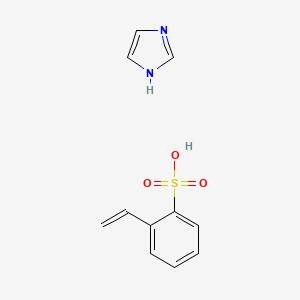

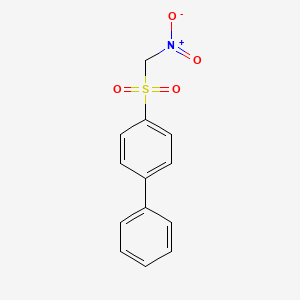
![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
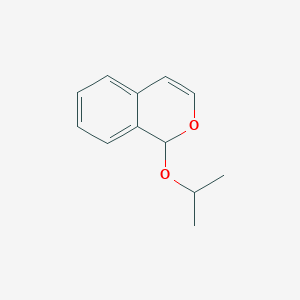
![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)

![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
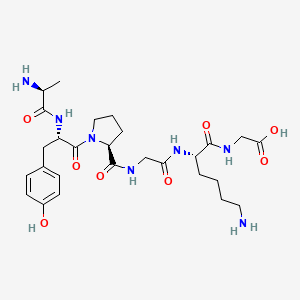
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)
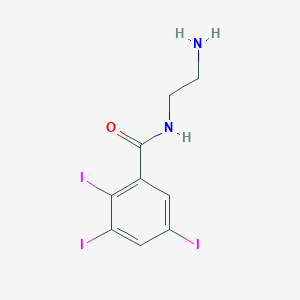
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
